Home > Products > Screening Compounds P145020 > Vornorexant hydrate
Vornorexant hydrate -

Vornorexant hydrate

Catalog Number: EVT-14194088
CAS Number:
Molecular Formula: C23H24FN7O3
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vornorexant hydrate, known by its developmental code names ORN-0829 and TS-142, is a novel dual orexin receptor antagonist under development for treating insomnia and sleep apnea. This compound functions by inhibiting the activity of orexin receptors, which play a crucial role in regulating sleep-wake cycles. Vornorexant is designed to provide rapid onset of action with minimal next-day residual effects, making it a promising candidate in the pharmacological management of sleep disorders .

Source

Vornorexant was developed by Taisho Pharmaceutical and has undergone various phases of clinical trials, specifically targeting insomnia and sleep apnea. As of June 2021, it was in phase 2 clinical trials for insomnia and phase 1 trials for sleep apnea . The compound is synthesized in controlled laboratory settings, with studies focusing on its pharmacokinetics and metabolism in animal models .

Classification

Vornorexant belongs to the class of orexin receptor antagonists, specifically targeting both orexin receptor type 1 and type 2. These receptors are integral to the regulation of arousal, wakefulness, and appetite. By blocking these receptors, vornorexant helps facilitate sleep initiation and maintenance .

Synthesis Analysis

Methods

The synthesis of vornorexant involves several chemical reactions that optimize its pharmacological properties. The initial steps include the formation of key intermediates through various organic reactions such as reduction, amidation, and sulfonamidation.

Technical Details

  • Starting Materials: The synthesis begins with naphthalene derivatives, which undergo selective reduction to form amines.
  • Amidation: The resulting amines are then reacted with acyl chlorides to form amides.
  • Final Steps: Further modifications involve cyclization and functional group transformations to yield vornorexant .
Molecular Structure Analysis

Structure

Vornorexant's molecular formula is C23H22FN7O2C_{23}H_{22}FN_{7}O_{2}, with a molar mass of approximately 447.474 g/mol. The compound features a complex structure characterized by multiple functional groups that enhance its activity as an orexin receptor antagonist.

Data

  • IUPAC Name: Not specified in the sources.
  • CAS Number: Not specified in the sources.
  • Chemical Structure: The three-dimensional structure can be modeled using software tools for molecular visualization.
Chemical Reactions Analysis

Reactions

Vornorexant undergoes various chemical reactions during its metabolism. These include oxidation pathways that lead to the formation of several metabolites. Key metabolic pathways involve:

  • Oxidative Cleavage: This is a primary route for metabolite formation.
  • Conjugation Reactions: These reactions further modify the metabolites for elimination from the body .

Technical Details

The metabolic profiling indicates that vornorexant is primarily cleared through oxidative pathways, with major metabolites identified as M1, M3, M10, and M12. The pharmacokinetics suggest rapid absorption and elimination within 24 hours post-administration in animal models .

Mechanism of Action

Process

Vornorexant acts by selectively antagonizing both orexin receptor type 1 and type 2. This blockade results in reduced neuronal excitability associated with wakefulness, thus promoting sleep onset.

Data

  • Pharmacokinetics: Vornorexant exhibits a time to peak concentration of approximately 2.5 hours and an elimination half-life ranging from 1.3 to 3.3 hours .
  • CNS Distribution: Studies indicate that vornorexant and its active metabolites are distributed effectively within the central nervous system, contributing to its efficacy as a hypnotic agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vornorexant hydrate is typically presented as a crystalline solid.
  • Solubility: It demonstrates solubility in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Vornorexant can participate in various chemical reactions typical of amide compounds .
Applications

Scientific Uses

Vornorexant is primarily being investigated for its applications in treating sleep disorders such as:

  • Insomnia: Its dual action on orexin receptors makes it effective for promoting sleep initiation.
  • Sleep Apnea: Ongoing trials are assessing its efficacy in managing this condition by potentially reducing arousal responses associated with apnea events.
Neuropharmacological Context of Orexin Receptor Antagonism

Orexinergic System Modulation in Sleep-Wake Regulation

The orexinergic system, centered in the lateral hypothalamus, is a master regulator of arousal stability. Orexin-A and orexin-B neuropeptides bind to G protein-coupled receptors OX1R and OX2R, activating downstream wake-promoting pathways across the locus coeruleus (noradrenergic), tuberomammillary nucleus (histaminergic), and dorsal raphe (serotonergic) regions [4] [10]. Under physiological conditions, orexin neuron activity peaks during wakefulness and declines during sleep, thus maintaining consolidated wake periods. In insomnia, however, hyperarousal driven by orexin system overactivity disrupts sleep initiation and maintenance [4] [8].

Table 1: Key Neuropeptides and Receptors in the Orexinergic System

ComponentFunctionClinical Relevance in Insomnia
Orexin-A (OXA)Binds OX1R/OX2R; stabilizes wakefulnessElevated in some insomnia subtypes
Orexin-B (OXB)Preferentially binds OX2RContributes to sustained arousal
OX1 ReceptorModulates reward, stress; partial wake roleCo-antagonism enhances sleep efficiency
OX2 ReceptorPrimary regulator of sleep-wake transitionsKey target for sleep initiation

Pharmacological inhibition of this system via antagonists dampens hyperarousal without globally suppressing neuronal activity—a distinction from GABAergic hypnotics [4] [8].

Rationale for Dual Orexin Receptor Antagonism (DORA) in Insomnia Management

Dual orexin receptor antagonists (DORAs) like vornorexant block both OX1R and OX2R, offering mechanistic advantages over selective agents:

  • Synergistic Sleep Promotion: OX2R inhibition primarily reduces sleep latency, while OX1R co-antagonism stabilizes sleep continuity by modulating histaminergic and monoaminergic tone [4] [8].
  • Physiological Specificity: DORAs transiently suppress overactive wake drive while preserving natural sleep architecture. Electroencephalogram (EEG) studies in rats confirm vornorexant increases non-REM sleep without suppressing REM sleep—unlike benzodiazepines [1] [4].
  • Reduced Next-Day Impairment: Short half-life DORAs (e.g., vornorexant, t1/2 = 1.3–3.3 h) minimize residual sedation by limiting receptor occupancy beyond the sleep period. Clinical studies show no significant next-morning psychomotor impairment at therapeutic doses [2] [9].

Table 2: Pharmacokinetic and Pharmacodynamic Comparison of DORAs

ParameterVornorexantSuvorexantLemborexant
Target AffinityOX1R/OX2R (balanced)OX1R/OX2ROX1R/OX2R
Tmax (h)0.5–3.02–31–3
t1/2 (h)1.3–3.31217–55
Receptor Occupancy at 4h>80% (rat brain)>75%>80%

Vornorexant’s rapid absorption (Tmax = 0.5–3.0 h) and short half-life align with sleep-onset needs and morning clearance [2] [9]. Preclinical studies confirm dose-dependent sleep promotion without altering GABAergic transmission, even when co-administered with zolpidem [1].

Historical Development of Orexin-Targeted Therapeutics

The therapeutic targeting of orexin receptors evolved through distinct phases:

  • Proof-of-Concept (2000s): Almorexant (the first DORA) demonstrated orexin antagonism-induced sleep in humans but was discontinued due to safety concerns. This validated DORAs as viable hypnotics [4] [8].
  • First-Generation DORAs (2010s): Suvorexant (2014) and lemborexant (2019) achieved FDA approval, confirming clinical efficacy but revealing limitations like next-day sedation due to prolonged half-lives (>12 h) [8] [10].
  • Next-Generation Optimization: Focus shifted to short-acting agents like vornorexant (Taisho Pharmaceutical) and daridorexant. Vornorexant was engineered for:
  • Enhanced Kinetics: Structural modifications reduced t1/2 to <3.3 h, minimizing residual effects [9].
  • Metabolic Stability: Preclinical studies showed vornorexant is cleared primarily via hepatic oxidation (CYP3A4), with metabolites exhibiting negligible activity [3].
  • High Receptor Occupancy: Rat studies confirmed >80% OX1R/OX2R occupancy at peak plasma concentrations, driving efficacy [1].

Table 3: Evolution of Key Orexin Receptor Antagonists

CompoundDeveloperStatus (2025)Key Innovation
AlmorexantActelionAbandoned (Phase III)First oral DORA; validated mechanism
SuvorexantMerckMarketedFirst FDA-approved DORA
LemborexantEisaiMarketedDifferential half-life in subgroups
VornorexantTaishoPhase IIIUltra-short half-life
SeltorexantMinerva/J&JPhase III (MDD)Selective OX2R antagonism

Properties

Product Name

Vornorexant hydrate

IUPAC Name

[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate

Molecular Formula

C23H24FN7O3

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C23H22FN7O2.H2O/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t22-;/m0./s1

InChI Key

UFULGSDLQZYMCH-FTBISJDPSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O

Isomeric SMILES

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.